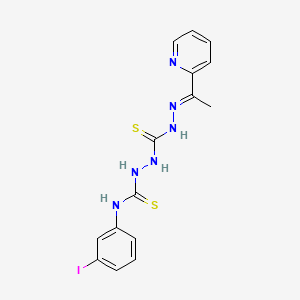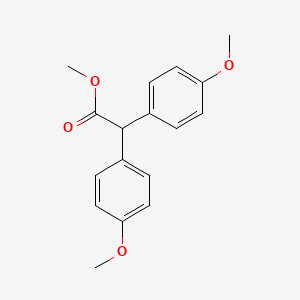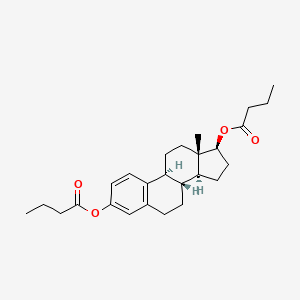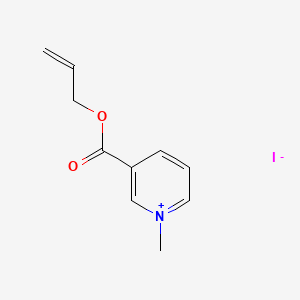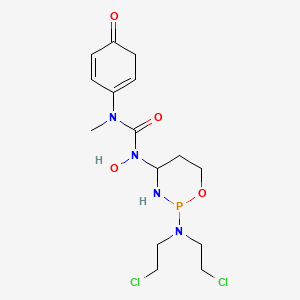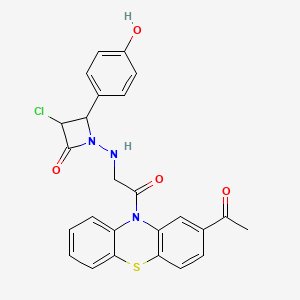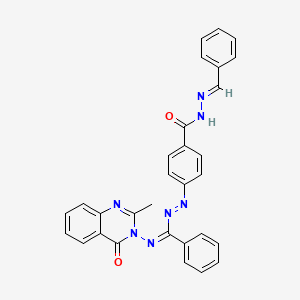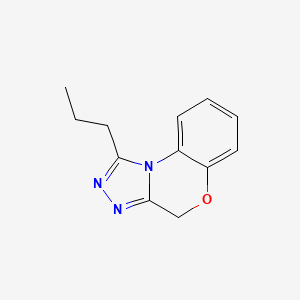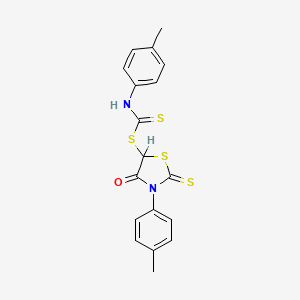
1-Butyl-2-chloromethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERL-548, also known as Erlotinib, is a quinazoline derivative that functions as a tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib works by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in the regulation of cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erlotinib involves multiple steps, starting from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The key steps include:
Nucleophilic substitution: The 4-chloro group is substituted with an amine group using an appropriate amine reagent.
Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production of Erlotinib typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For controlled reaction conditions.
Purification: Using techniques such as crystallization and chromatography to obtain pure Erlotinib.
Chemical Reactions Analysis
Types of Reactions
Erlotinib undergoes several types of chemical reactions, including:
Oxidation: Erlotinib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and modified quinazoline derivatives .
Scientific Research Applications
Erlotinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cell signaling pathways.
Medicine: Used in clinical trials for various cancers.
Industry: Employed in the development of targeted cancer therapies.
Mechanism of Action
Erlotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, leading to the blockade of its kinase activity .
Comparison with Similar Compounds
Erlotinib is compared with other tyrosine kinase inhibitors such as:
Gefitinib: Another EGFR inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor with broader activity.
Osimertinib: Targets specific EGFR mutations resistant to other inhibitors.
Erlotinib is unique due to its specific binding affinity and selectivity for the EGFR tyrosine kinase, making it highly effective in certain cancer treatments .
Properties
CAS No. |
102312-58-3 |
|---|---|
Molecular Formula |
C9H19Cl2N |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-butyl-2-(chloromethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-2-3-6-11-7-4-5-9(11)8-10;/h9H,2-8H2,1H3;1H |
InChI Key |
BPXYEMWSDRSNCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


